Hydroaurantiogliocladin
Overview
Description
Hydroaurantiogliocladin is a fungal metabolite produced by the fungus Gliocladium roseum. It is the hydroquinone form of aurantiogliocladin and has the chemical formula C10H14O4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydroaurantiogliocladin involves the conversion of aurantiogliocladin to its hydroquinone form. One of the simplified synthetic routes includes the use of 2,3-dimethoxy-5,6-dimethylbenzoquinone as a precursor . The reaction conditions typically involve the use of reducing agents to achieve the hydroquinone form.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it is likely to follow similar synthetic routes as those used in laboratory settings. The production process would involve the large-scale synthesis of the precursor compound followed by its reduction to this compound.
Chemical Reactions Analysis
Types of Reactions: Hydroaurantiogliocladin undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to aurantiogliocladin.
Reduction: The compound can be further reduced under specific conditions.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products:
Oxidation: Aurantiogliocladin.
Reduction: Further reduced hydroquinone derivatives.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Hydroaurantiogliocladin has several applications in scientific research, including:
Chemistry: Used as a substrate for studying quinol-cytochrome c oxidoreductase activity.
Biology: Investigated for its potential biological activities and interactions with various enzymes.
Industry: Potential use in the development of new materials and biochemical processes.
Mechanism of Action
Hydroaurantiogliocladin acts as a substrate for quinol-cytochrome c oxidoreductase activity. It interacts with the enzyme complex, leading to the inhibition of steady-state activity by compounds such as antimycin A or funiculosin . The inhibition mechanism involves the binding of this compound to the enzyme complex, affecting its activity and leading to parabolic titration curves with partial inhibition .
Comparison with Similar Compounds
Aurantiogliocladin: The oxidized form of hydroaurantiogliocladin.
2,3-Dimethoxy-5,6-dimethylbenzoquinone: A precursor in the synthesis of this compound.
Other Hydroquinones: Compounds with similar hydroquinone structures.
Uniqueness: this compound is unique due to its specific production by Gliocladium roseum and its role as a substrate for quinol-cytochrome c oxidoreductase activity
Properties
IUPAC Name |
2,3-dimethoxy-5,6-dimethylbenzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h11-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGCGHVMJAECEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876090 | |
Record name | 2,3-Dimethoxy-5,6-dimethylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50876090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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